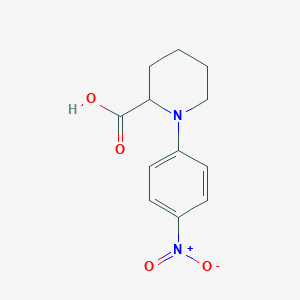

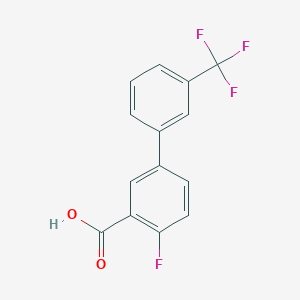

N-(5-Amino-2-fluorophenyl)-2-chlorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-Amino-2-fluorophenyl)-2-chlorobenzamide is a compound that is not directly described in the provided papers. However, the papers do discuss related benzamide derivatives with potential biological activities. For instance, the first paper describes a series of 2-substituted 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides that were synthesized and evaluated for their gastrokinetic activity, which is the ability to enhance gastric emptying . The second paper discusses the synthesis of N-(4-sulfaphenyl)-2-hydroxyl-5-chlorobenzamide and its pharmacodynamic study, showing significant biological activity in terms of spermicidal and anti-parasitic effects . These studies suggest that the N-(5-Amino-2-fluorophenyl)-2-chlorobenzamide could also have interesting biological properties worth investigating.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the reaction of appropriate aniline derivatives with acid chlorides or esters to form the corresponding benzamide. In the first paper, the synthesis of various 2-substituted 4-amino-5-chlorobenzamides is described, which likely involves similar synthetic strategies that could be applied to the synthesis of N-(5-Amino-2-fluorophenyl)-2-chlorobenzamide . The second paper provides a method for synthesizing a sulfaphenyl benzamide derivative, which includes characterizing the structure using NMR, IR, and MS techniques . These methods could be adapted for the synthesis and characterization of N-(5-Amino-2-fluorophenyl)-2-chlorobenzamide.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. The structure-activity relationship (SAR) study in the first paper indicates that the position and type of substituents on the benzamide ring can significantly affect the gastrokinetic activity of these compounds . The second paper's characterization of the synthesized benzamide using NMR, IR, and MS suggests that similar analytical techniques would be useful in determining the molecular structure of N-(5-Amino-2-fluorophenyl)-2-chlorobenzamide and understanding its potential interactions with biological targets .

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be influenced by the substituents on the aromatic ring. The papers do not provide specific reactions for N-(5-Amino-2-fluorophenyl)-2-chlorobenzamide, but the described compounds in the papers undergo reactions typical for benzamides, such as nucleophilic substitution or amide bond formation . These reactions are essential for the synthesis of the compounds and could also play a role in their biological mechanisms of action.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are important for their practical application and biological activity. While the papers do not detail these properties for N-(5-Amino-2-fluorophenyl)-2-chlorobenzamide, they do suggest that the presence of different substituents can significantly alter these properties . For example, the introduction of a sulfaphenyl group or a morpholinylmethyl group could affect the compound's solubility and stability, which in turn could influence its pharmacokinetic and pharmacodynamic profiles.

科学的研究の応用

Gastrokinetic Activity

A study by Kato et al. (1992) on a series of 2-substituted 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides, including 4-fluorobenzyl analogues, demonstrated significant gastrokinetic activity. These compounds were found to be superior to cisapride and equipotent to the 2-ethoxy analogue in promoting gastric emptying activity in rats, without dopamine D2 receptor antagonistic activity (Kato, Morie, Yoshida, & Matsumoto, 1992).

Antibacterial and Anticancer Activities

A series of halogen-containing 1,2,4-triazolo-1,3,4-thiadiazines synthesized by Holla et al. (2001) demonstrated potential antibacterial and anticancer activities. Among these compounds, one in particular showed high antibacterial activity against S. aureus and exhibited promising results in preliminary anticancer screening studies (Holla, Sarojini, Rao, Akberali, Kumari, & Shetty, 2001).

Analgesic and Hyperglycemic Activity

Research by Yeung et al. (1982) on N-[(phenylcarbonyl)amino]-1,2,3,6-tetrahydropyridines showed potent analgesic activity. Specifically, N-[[(2-Fluorophenyl)-carbonyl]amino]-1,2,3,6-tetrahydropyridine was one of the most active agents in elevating blood glucose levels, indicating its potential use in hyperglycemic treatments (Yeung, Corleto, & Knaus, 1982).

Serotonin Receptor Agonists

Vacher et al. (1999) synthesized derivatives of 2-pyridinemethylamine as selective and potent agonists at 5-HT1A receptors, demonstrating significant in vivo agonist activity and potential antidepressant effects. These compounds, including those with fluorine substitutions, bound with high affinity to 5-HT1A receptors, underscoring their role in central analgesia and depression treatments (Vacher, Bonnaud, Funes, Jubault, Koek, Assié, Cosi, & Kleven, 1999).

将来の方向性

特性

IUPAC Name |

N-(5-amino-2-fluorophenyl)-2-chlorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFN2O/c14-10-4-2-1-3-9(10)13(18)17-12-7-8(16)5-6-11(12)15/h1-7H,16H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRLATAARIDVUJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)N)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Amino-2-fluorophenyl)-2-chlorobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline](/img/structure/B1320360.png)

![N-[3-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-methylamine](/img/structure/B1320361.png)

![4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320373.png)

![4-Propoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1320376.png)

![(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1320377.png)